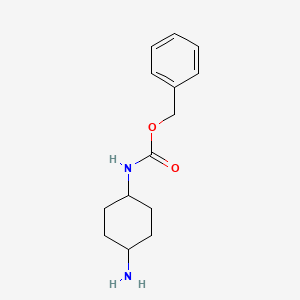

n-Cbz-trans-1,4-cyclohexanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-trans-1,4-cyclohexanediamine, also known as Benzyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine that serves as a critical building block in synthetic organic chemistry. Its rigid, non-planar cyclohexane core and orthogonally functionalized amino groups make it an invaluable component, particularly in the construction of complex molecules for drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its strategic applications, and essential safety information. The focus is on its emerging role as a linker in targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), highlighting its importance to researchers in medicinal chemistry and chemical biology.

Core Chemical Identity and Properties

This compound is characterized by a trans-configured 1,4-diaminocyclohexane scaffold where one of the amino groups is protected by a carboxybenzyl (Cbz or Z) group. This mono-protection strategy is fundamental to its utility, allowing for selective chemical modification at the free amine, while the other amine remains masked, available for deprotection and subsequent reaction in a later synthetic step.

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 149423-77-8 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 248.32 g/mol | [2][3] |

| IUPAC Name | Benzyl N-(4-aminocyclohexyl)carbamate | [3] |

| Synonyms | N-(Benzyloxycarbonyl)-trans-1,4-diaminocyclohexane | [3] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 68-72 °C (for parent diamine) | |

| Boiling Point | 197 °C (for parent diamine) | |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | [4] |

Note: Some physical properties like melting and boiling points are listed for the parent compound, trans-1,4-diaminocyclohexane, as specific experimental data for the N-Cbz derivative is less commonly reported. These values provide a useful reference point.

Synthesis and Purification Protocol

The most direct and common synthesis of this compound involves the selective mono-protection of commercially available trans-1,4-diaminocyclohexane. The key to this synthesis is controlling the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.

Expert Rationale for Method Selection

The choice of Benzyl Chloroformate (Cbz-Cl) as the protecting agent is strategic. The Cbz group is stable under a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenation, a mild method that is orthogonal to many other protecting groups (e.g., Boc, Fmoc) used in complex molecule synthesis. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the starting materials. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Performing the reaction at a reduced temperature (0 °C) helps to control the exothermic reaction and improve the selectivity for mono-protection.

Step-by-Step Synthesis Methodology

-

Preparation : To a round-bottom flask equipped with a magnetic stir bar, add trans-1,4-diaminocyclohexane (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling : Cool the resulting solution to 0 °C in an ice bath. This is critical for controlling the reaction rate.

-

Base Addition : Add a suitable non-nucleophilic base, such as triethylamine (TEA) (1.1 eq), to the solution.

-

Protecting Group Addition : Slowly add a solution of Benzyl Chloroformate (Cbz-Cl) (0.8-1.0 eq, carefully controlled) in DCM dropwise to the cooled reaction mixture over 30-60 minutes. The sub-stoichiometric amount of Cbz-Cl is key to maximizing the yield of the mono-protected product.

-

Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the mono- and di-protected products.

-

Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to separate the desired mono-Cbz product from unreacted diamine and the di-Cbz byproduct.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a bifunctional building block. The trans-cyclohexane ring provides a conformationally restricted and rigid spacer, which is highly desirable in drug design for controlling the spatial orientation of different pharmacophores.

Pivotal Role as a Linker in PROTACs

A significant and modern application is in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

The properties of the linker are critical for the efficacy of the PROTAC. It must be of optimal length and geometry to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The rigid trans-1,4-cyclohexanediamine core, once deprotected and incorporated into the linker, provides a well-defined spatial separation between the two ligands, which can be crucial for achieving potent and selective protein degradation.

Caption: Role of the cyclohexanediamine core as a rigid linker in a PROTAC.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not always available, the hazards can be inferred from its structure and the data for its precursors and related compounds.

-

Hazard Classification : The parent compound, trans-1,4-diaminocyclohexane, is classified as corrosive and can cause severe skin burns and eye damage.[4] It is also harmful if swallowed.[4] The N-Cbz derivative is classified as an acute oral toxicant (Category 4).[7]

-

Handling Precautions :

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry, rigid core, and convenient mono-protected state provide a reliable and versatile platform for constructing complex molecular architectures. Its growing importance in the field of targeted protein degradation underscores its value and ensures its continued use in the development of next-generation therapeutics. Researchers utilizing this building block are well-positioned to advance the frontiers of drug discovery.

References

-

CP Lab Safety. (n.d.). N-Cbz-trans-1, 4-cyclohexanediamine, min 97%, 1 gram. Retrieved from CP Lab Safety website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18650082, this compound. Retrieved from PubChem. [Link]

-

Carl ROTH. (2012). Safety data sheet - PERU- BALM natural. Retrieved from Carl ROTH website. [Link]

- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18374, 1,4-Diaminocyclohexane. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of trans-1,4-Cyclohexanediamine (CAS 3114-70-3). Retrieved from Cheméo. [Link]

-

Arkat USA, Inc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC. [Link]

-

Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from Wikipedia. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C14H20N2O2 | CID 18650082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-1,4-Cyclohexanediamine | 2615-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.ie [fishersci.ie]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

A Guide to the Selective Synthesis of N-Cbz-trans-1,4-cyclohexanediamine: A Key Intermediate in Pharmaceutical Development

Abstract

N-Cbz-trans-1,4-cyclohexanediamine is a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. The strategic introduction of a single benzyloxycarbonyl (Cbz) protecting group onto the symmetrical trans-1,4-cyclohexanediamine framework is a nuanced process, requiring precise control to favor the desired mono-protected product over di-protection and unreacted starting material. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles, offering a detailed experimental protocol, and discussing key optimization and purification strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of Mono-Protected Diamines

Symmetrically substituted cyclohexanes are privileged structures in drug discovery, providing a rigid and well-defined three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. trans-1,4-Cyclohexanediamine, with its two primary amino groups positioned at opposite ends of the cyclohexane ring, is a particularly useful synthon. However, the identical reactivity of the two amino groups presents a significant challenge in many synthetic routes: the selective functionalization of one amine while leaving the other free for subsequent elaboration.

This is where the concept of mono-protection becomes paramount. By selectively "masking" one of the amino groups with a suitable protecting group, we can unlock a sequential and controlled synthetic pathway. The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose due to its robustness under a wide range of reaction conditions and its facile removal via catalytic hydrogenation, a mild and often orthogonal deprotection strategy.[1] The resulting this compound is a bifunctional molecule with one nucleophilic amine and one protected amine, ready for diverse applications in the synthesis of novel therapeutics.[2]

The Synthetic Challenge: Achieving Selective Mono-Protection

The primary challenge in the synthesis of this compound lies in controlling the stoichiometry of the reaction between trans-1,4-cyclohexanediamine and benzyl chloroformate (Cbz-Cl), the Cbz-introducing reagent.[3] The reaction can statistically yield a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.

To address this, two primary strategies are commonly employed for the selective mono-protection of symmetrical diamines:

-

Using a Large Excess of the Diamine: By significantly increasing the molar ratio of the diamine to the protecting group precursor, the probability of a single Cbz-Cl molecule reacting with a doubly-unprotected diamine is much higher than it reacting with an already mono-protected molecule. This statistical approach is often effective but requires a subsequent separation of the desired product from the excess starting material.

-

Mono-Protonation: A more elegant approach involves the protonation of one of the amino groups with a single equivalent of acid. The resulting ammonium salt is no longer nucleophilic, effectively deactivating one side of the diamine and directing the protection to the remaining free amino group.[4][5] This method can offer higher selectivity and avoids the need for a large excess of the starting material.

This guide will focus on the first strategy, utilizing an excess of trans-1,4-cyclohexanediamine, as it is a robust and commonly employed method in industrial settings due to its simplicity and scalability.

Reaction Mechanism and Key Parameters

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate linkage.

Caption: Reaction mechanism for Cbz protection of an amine.

Several key parameters must be carefully controlled to optimize the yield and selectivity of the mono-protected product:

| Parameter | Rationale | Recommended Range |

| Stoichiometry (Diamine:Cbz-Cl) | A significant excess of the diamine statistically favors mono-protection. | 3:1 to 5:1 |

| Solvent | A solvent that dissolves the diamine and is inert to the reactants is crucial. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. | Dichloromethane (DCM) |

| Temperature | The reaction is typically carried out at low temperatures to control the exotherm and minimize side reactions. | 0°C to Room Temperature |

| Rate of Addition | Slow, dropwise addition of Cbz-Cl to the diamine solution ensures a localized high concentration of the diamine, further promoting mono-protection. | Over 30-60 minutes |

| Base | A non-nucleophilic base is often added to neutralize the HCl byproduct, which can otherwise protonate the starting amine and halt the reaction. However, with a large excess of the diamine, it can also act as the base. For simplicity, this protocol will rely on the excess diamine. | N/A (Excess diamine acts as base) |

Detailed Experimental Protocol

This protocol is based on established principles for the mono-protection of diamines, particularly drawing parallels from the synthesis of N-Boc-trans-1,4-cyclohexanediamine where an excess of the diamine is employed.[6]

Materials and Reagents:

-

trans-1,4-Cyclohexanediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) for extraction and chromatography

-

Hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanediamine (e.g., 4.0 g, 35 mmol, 4 equivalents) in anhydrous dichloromethane (e.g., 70 mL). Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Benzyl Chloroformate: In a separate, dry dropping funnel, prepare a solution of benzyl chloroformate (e.g., 1.5 g, 8.75 mmol, 1 equivalent) in anhydrous dichloromethane (e.g., 15 mL). Add the Cbz-Cl solution dropwise to the stirred diamine solution over a period of 45-60 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 10:1 DCM:Methanol eluent and ninhydrin stain).

-

Work-up:

-

Quench the reaction by adding water (e.g., 50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any remaining HCl and unreacted Cbz-Cl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid or viscous oil.

-

-

Purification: The crude product will be a mixture of the desired mono-Cbz product, unreacted diamine, and potentially a small amount of the di-Cbz byproduct.

-

Extraction (optional initial step): To remove the bulk of the water-soluble diamine starting material, the crude solid can be suspended in a minimal amount of a solvent in which the product is soluble but the diamine is not (e.g., ethyl acetate), followed by filtration.

-

Column Chromatography: The most effective method for obtaining a pure product is silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity (e.g., to 95:5 DCM:Methanol), will effectively separate the di-Cbz product (less polar), the mono-Cbz product, and the unreacted diamine (more polar).

-

Characterization:

The purified this compound can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Considerations

-

trans-1,4-Cyclohexanediamine: This compound is corrosive and can cause skin and eye burns. It is also harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzyl chloroformate (Cbz-Cl): Cbz-Cl is a lachrymator and is corrosive. It is toxic if inhaled and can cause severe skin burns and eye damage.[3] Always handle this reagent in a well-ventilated fume hood with appropriate PPE. It is also moisture-sensitive and should be handled under anhydrous conditions.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation or skin contact.

Conclusion

The selective mono-Cbz protection of trans-1,4-cyclohexanediamine is a crucial transformation for the synthesis of a wide array of complex molecules in the pharmaceutical industry. By carefully controlling the reaction stoichiometry and conditions, particularly through the use of an excess of the diamine, high yields of the desired mono-protected product can be achieved. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize and utilize this valuable chemical intermediate in their drug discovery and development programs.

References

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

-

Kwon, C. H., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

- Ha, D.-C., & Choi, C.-S. (2007). Selective Mono-BOC Protection of Diamines. Synlett, 2007(12), 1945-1947.

-

Organic Syntheses. (n.d.). 2. Retrieved from [Link]

Sources

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to N-Cbz-trans-1,4-Cyclohexanediamine: A Key Building Block in Modern Drug Discovery

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-Cbz-trans-1,4-cyclohexanediamine. With full editorial control, this document moves beyond a standard data sheet to provide in-depth, field-proven insights into the synthesis, properties, and applications of this critical chemical intermediate. As a Senior Application Scientist, the focus is on not just the "what," but the "why," ensuring that the information presented is both scientifically rigorous and practically applicable.

Core Molecular Attributes

This compound, also known by its IUPAC name benzyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine that serves as a crucial building block in synthetic and medicinal chemistry.[1] Its structure features a rigid trans-cyclohexyl scaffold, which imparts conformational stability, and two distinct amino functionalities. One is a primary amine, offering a nucleophilic site for further chemical elaboration, while the other is protected by a carboxybenzyl (Cbz) group, which is stable under a variety of reaction conditions but can be selectively removed when needed.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2] |

| CAS Number | 149423-77-8 | [2] |

| Appearance | Solid (form may vary) | [1] |

Synthesis and Mechanism: A Protocol for Selective Protection

The synthesis of this compound is a foundational procedure in many multi-step synthetic campaigns. The primary objective is the mono-protection of the symmetrical starting material, trans-1,4-cyclohexanediamine. This selectivity is achieved by carefully controlling the stoichiometry of the protecting group reagent. A widely adopted and effective method involves the reaction of trans-1,4-cyclohexanediamine with benzyl chloroformate.

The causality behind this experimental design lies in the reactivity of the amine and the nature of the protecting group. The lone pair of electrons on the nitrogen atom of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate linkage. By using a controlled amount of benzyl chloroformate, typically one equivalent or slightly less, the reaction can be biased towards mono-protection, leaving the second primary amine available for subsequent reactions.

Experimental Protocol: Mono-Cbz Protection of trans-1,4-Cyclohexanediamine

This protocol is based on established principles of amine protection.[3]

Materials:

-

trans-1,4-Cyclohexanediamine

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve trans-1,4-cyclohexanediamine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. The concentration should be such that the starting material is fully dissolved.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and to minimize the formation of the di-protected byproduct.

-

Base Addition: Add the base (1.1 equivalents) to the cooled solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Protecting Group Addition: Add benzyl chloroformate (0.95 equivalents) dropwise to the stirred solution over a period of 30-60 minutes. The slow addition is crucial for maintaining a low concentration of the protecting group reagent, thereby favoring mono-protection.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

Caption: Synthetic workflow for this compound.

Key Applications in Drug Development: The PROTAC Linker

The primary and most impactful application of this compound is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7][8] PROTACs are revolutionary therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively degrade disease-causing proteins.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target.

This compound is an ideal linker precursor for several reasons:

-

Rigidity: The trans-cyclohexane ring provides a rigid and predictable geometry, which can be advantageous in optimizing the distance and orientation between the two ends of the PROTAC.

-

Orthogonal Reactivity: The free primary amine can be readily coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands).

-

Deprotection and Further Functionalization: Following the coupling reaction, the Cbz group can be removed under standard hydrogenolysis conditions (H₂, Pd/C) to reveal a second primary amine. This newly exposed amine can then be coupled to the target protein ligand, completing the synthesis of the PROTAC.

Caption: Role of the linker in PROTAC synthesis.

Safety and Handling

The primary hazards are associated with the free amine group and the carbamate functionality. The parent compound, trans-1,4-cyclohexanediamine, is known to be corrosive and can cause severe skin burns and eye damage.[9] It is also harmful if swallowed.[9] The Cbz-protected derivative is classified as an acute toxicant if swallowed (Category 4).[1]

GHS Hazard Information (Anticipated):

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the advancement of modern medicinal chemistry. Its unique combination of a rigid scaffold and orthogonally protected amines makes it an invaluable component in the synthesis of complex molecules, most notably PROTACs. This guide has provided a comprehensive overview of its core attributes, a detailed and reasoned synthetic protocol, its critical application in drug discovery, and essential safety and handling information. By understanding the fundamental principles behind its synthesis and application, researchers can more effectively leverage this versatile building block in their pursuit of novel therapeutics.

References

-

N-Cbz-trans-1, 4-cyclohexanediamine, min 97%, 1 gram. CP Lab Safety. [Link]

-

This compound | C14H20N2O2. PubChem. [Link]

-

Chemical Properties of trans-1,4-Cyclohexanediamine (CAS 3114-70-3). Cheméo. [Link]

Sources

- 1. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 2. aksci.com [aksci.com]

- 3. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rsc.org [rsc.org]

The Strategic Utility of N-Cbz-trans-1,4-Cyclohexanediamine: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Architectural Advantage of a Rigid Scaffold

In the landscape of modern medicinal chemistry and materials science, the demand for molecular building blocks that offer precise three-dimensional orientation and conformational rigidity is paramount. N-Cbz-trans-1,4-cyclohexanediamine, also known as benzyl (trans-4-aminocyclohexyl)carbamate, has emerged as a cornerstone scaffold, prized for its well-defined stereochemistry and versatile reactivity. The trans-configuration of the 1,4-diamino groups on the cyclohexane ring locks the substituents into a diequatorial or diaxial orientation, providing a rigid, linear spacer that is highly advantageous in the construction of targeted molecular frameworks.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| CAS Number | 149423-77-8 | [3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][4] |

| Molecular Weight | 248.32 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Slightly soluble in water, soluble in organic solvents like dichloromethane, methanol, and ethyl acetate. | [6] |

Spectroscopic Characterization (Predicted and Representative Data):

-

¹H NMR (400 MHz, CDCl₃): δ 7.39-7.29 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.6 (br s, 1H, NH-Cbz), 3.5 (m, 1H, CH-NHCbz), 2.7 (m, 1H, CH-NH₂), 2.0-1.8 (m, 4H, cyclohexyl-H), 1.4-1.1 (m, 4H, cyclohexyl-H), 1.3 (br s, 2H, NH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.0 (C=O), 136.8 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 128.0 (Ar-CH), 66.8 (-CH₂-Ph), 50.0 (CH-NHCbz), 49.8 (CH-NH₂), 32.5 (cyclohexyl-CH₂), 31.5 (cyclohexyl-CH₂).

-

FTIR (KBr, cm⁻¹): 3350-3200 (N-H stretching), 2920, 2850 (C-H stretching), 1690 (C=O stretching, carbamate), 1530 (N-H bending), 1250 (C-N stretching).[7]

-

Mass Spectrometry (ESI+): m/z 249.16 [M+H]⁺.

Synthesis and Purification: A Protocol for Selective Protection

The synthesis of this compound hinges on the selective mono-protection of the readily available trans-1,4-diaminocyclohexane. The challenge lies in preventing the formation of the di-protected byproduct. The following protocol is a robust method adapted from established procedures for the mono-Boc and mono-Cbz protection of symmetrical diamines.

Experimental Protocol: Mono-Cbz Protection of trans-1,4-Diaminocyclohexane

Materials:

-

trans-1,4-Diaminocyclohexane

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (1.0 eq) in a biphasic mixture of dichloromethane (approx. 0.2 M) and a saturated aqueous solution of sodium bicarbonate (equal volume to DCM).

-

Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Addition of Cbz-Cl: Add benzyl chloroformate (0.95 eq) dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The sub-stoichiometric amount of Cbz-Cl is crucial to minimize di-protection.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the starting diamine is consumed, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material, which will contain the desired mono-Cbz product, unreacted starting material, and some di-Cbz byproduct, can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The desired product typically elutes after the di-Cbz byproduct and before the highly polar diamine.

Expected Yield: 40-60%.

Figure 1: Synthetic workflow for this compound.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the orthogonal nature of its two amino functionalities. The Cbz-protected amine is stable under a wide range of conditions, while the free primary amine serves as a versatile nucleophilic handle for a variety of transformations.

Role as a Rigid Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy.[9] The rigid trans-1,4-cyclohexanediamine core is an excellent choice for a PROTAC linker as it:

-

Reduces Conformational Flexibility: This pre-organizes the PROTAC into a conformation favorable for the formation of a stable ternary complex between the target protein and the E3 ligase, minimizing the entropic penalty of binding.[10][11]

-

Provides Optimal Spatial Orientation: The linear and rigid nature of the linker ensures that the two binding moieties are held at a defined distance and orientation, which is crucial for effective ternary complex formation.[2]

-

Enhances Physicochemical Properties: The incorporation of the cycloalkane structure can improve metabolic stability and solubility.[2]

Figure 2: Role of the rigid core in a PROTAC structure.

Building Block for DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. Many potent and selective DPP-4 inhibitors, such as Sitagliptin, feature a β-amino acid core. This compound serves as a key building block for the synthesis of analogues of these drugs. The free amine can be coupled with a suitable carboxylic acid to form an amide bond, introducing the rest of the pharmacophore. The rigid cyclohexane ring helps to correctly position the key binding groups within the active site of the DPP-4 enzyme.

Platform for Diverse Chemical Transformations

The free primary amine of this compound is a nucleophilic handle for a variety of important chemical transformations:

-

Amide Bond Formation: Standard peptide coupling reagents such as HATU, HOBt/EDC, or the conversion of a carboxylic acid to its acid chloride, readily couple with the free amine to form stable amide bonds. This is the most common method for incorporating this building block into larger molecules.[12]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. Alternatively, reaction with an activated carbamate, such as 4-nitrophenyl-N-benzylcarbamate, followed by deprotection, can also yield ureas.[13][14]

-

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to form secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Deprotection Strategies

The removal of the Cbz group to liberate the second primary amine is a critical final step in many synthetic sequences.

Catalytic Hydrogenolysis

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[15]

Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

-

Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected diamine.

Catalytic Transfer Hydrogenation

For situations where handling hydrogen gas is a concern, catalytic transfer hydrogenation offers a safer alternative.[1]

Protocol: Cbz Deprotection by Catalytic Transfer Hydrogenation

-

Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

-

Reagent Addition: Add 10% Pd/C (5-10 mol% Pd) followed by a hydrogen donor such as ammonium formate (3-5 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.

-

Work-up: Filter the reaction mixture through Celite and concentrate the filtrate. An aqueous work-up may be necessary to remove residual salts.

Applications in Materials Science

The rigid structure of trans-1,4-diaminocyclohexane and its derivatives makes it an attractive monomer for the synthesis of high-performance polymers. When both amino groups are deprotected, the resulting diamine can be used in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively.[16][17] The incorporation of the cycloaliphatic ring into the polymer backbone can impart:

-

Enhanced Thermal Stability: The rigid structure restricts bond rotation, leading to higher glass transition temperatures.

-

Improved Mechanical Strength: The well-defined structure can lead to more ordered polymer chains and enhanced intermolecular interactions.

-

Modified Solubility and Optical Properties: Aliphatic polyamides and polyimides often exhibit better solubility in organic solvents and greater optical clarity compared to their fully aromatic counterparts.[16]

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis. Its rigid, well-defined stereochemistry provides a powerful tool for controlling the three-dimensional architecture of complex molecules. The orthogonal protection of its two amino groups allows for selective and sequential functionalization, making it an ideal component for the synthesis of PROTACs, DPP-4 inhibitors, and other biologically active compounds. Furthermore, its potential as a monomer for high-performance polymers highlights its broader utility in materials science. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will enable researchers to fully leverage the architectural advantages of this exceptional chemical building block.

References

-

S-Y, C. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

-

Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses Procedure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Choosing the Right Diamine: Trans-1,4-Diaminocyclohexane for Superior Polyimides. Retrieved from [Link]

- Barikani, M., & Mehdipour-Ataei, S. (2000). Aromatic/cycloaliphatic polyimides and polyamide-imide from trans-1,4-cyclohexane diisocyanate: synthesis and properties. Journal of Applied Polymer Science, 77(5), 1102-1107.

- Hsiao, S. H., & Yang, C. P. (1995). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-775.

- AstraZeneca. (2023).

- Reddy, G. S. (n.d.).

- Zhang, J., & Wu, C. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Macromolecules, 44(2), 352-358.

-

Denmark, S. E., & Wilson, T. W. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Organic Syntheses Procedure. Retrieved from [Link]

- Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447.

- Scott, J. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1163-1171.

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

- Basua, P., et al. (n.d.).

- Bayer AG. (1984). Preparation of trans cyclohexane 1,4-diamine. U.S.

- Scott, D. E., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(8), 1403-1416.

-

SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride. Retrieved from [Link]

- Tsuchikama, K. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(9), e202200131.

- Izzo, F., & Afonso, C. A. M. (1999). Practical synthesis of urea derivatives. U.S.

-

SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride. Retrieved from [Link]

- Reddy, J. R., et al. (2012). Sitagliptin synthesis. U.S.

-

ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Retrieved from [Link]

- Adger, B. M., et al. (1986). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Tetrahedron Letters, 27(52), 6349-6352.

-

SpectraBase. (n.d.). Benzyl 4-methylphenylcarbamate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 18). Mastering Sitagliptin Phosphate Synthesis: Innovative Routes for Pharmaceutical Production. Retrieved from [Link]

- Dyson, P. J., & Geldbach, T. J. (2004). Selective hydrogenation of trans-cinnamaldehyde and hydrogenolysis-free hydrogenation of benzyl cinnamate in imidazolium ILs. Green Chemistry, 6(3), 163-166.

Sources

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. rsc.org [rsc.org]

- 4. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 6. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 14. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine Derivatives in Polymer Science: Synthesis, Functionalization, and Advanced Applications

Abstract

The incorporation of cycloaliphatic diamines into polyamide structures represents a significant strategy for modulating polymer properties, bridging the gap between conventional aliphatic and fully aromatic polyamides. This in-depth technical guide focuses on the synthesis and polymerization of N-Cbz-trans-1,4-cyclohexanediamine, a protected monomer that serves as a versatile platform for creating functional high-performance polymers. We will explore the rationale behind the use of the carboxybenzyl (Cbz) protecting group, detail the synthetic pathways for monomer and subsequent polymer formation via low-temperature solution polycondensation, and discuss the critical post-polymerization deprotection step to yield functional polyamides with pendant primary amine groups. Furthermore, this guide will cover the anticipated structure-property relationships, characterization techniques, and the potential applications of these advanced materials in fields ranging from high-performance engineering plastics to biomedical devices.

Introduction: The Strategic Role of Cycloaliphatic Diamines in Polyamide Chemistry

Polyamides, a cornerstone of polymer science, exhibit a wide spectrum of properties largely dictated by the chemical nature of their constituent diamine and diacid monomers.[1] Wholly aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength, stemming from the rigid polymer backbone and strong intermolecular hydrogen bonding.[2][3] However, these characteristics often lead to poor solubility and high processing temperatures, limiting their range of applications.[2] Conversely, aliphatic polyamides, while more processable, lack the high-temperature performance of their aromatic counterparts.

The incorporation of cycloaliphatic units, such as trans-1,4-cyclohexanediamine, offers a compelling compromise. The trans-cyclohexyl moiety introduces a rigid, non-planar element into the polymer backbone. This structural feature disrupts the extensive chain packing observed in fully aromatic systems, which can enhance solubility and processability while maintaining a high glass transition temperature (Tg).[4]

The focus of this guide, this compound, introduces another layer of synthetic versatility. The carboxybenzyl (Cbz) group serves as a robust protecting group for one of the amine functionalities.[5] This protection strategy is pivotal for two primary reasons:

-

Stoichiometric Control in Mono-functionalization: It allows for the selective reaction of the unprotected amine, enabling the synthesis of precisely defined oligomers or asymmetric polymers.

-

Introduction of Pendant Functionality: The Cbz group can be removed under specific conditions post-polymerization, unmasking a primary amine group on the polymer backbone.[6] These pendant amines serve as reactive sites for cross-linking, grafting of other molecules, or altering the polymer's physicochemical properties (e.g., hydrophilicity, charge).[6][7]

This guide will elucidate the "protection-polymerization-deprotection" pathway, a powerful strategy for developing advanced, functional polyamides.

Monomer Synthesis and Characterization: The this compound Platform

The synthesis of this compound is a critical first step that requires careful control to ensure mono-protection and preserve the trans stereochemistry.

Synthesis of trans-1,4-Cyclohexanediamine

The parent diamine can be synthesized through the hydrogenation of p-phenylenediamine using catalysts such as nickel or cobalt at elevated temperature and pressure.[8] The resulting product is a mixture of cis and trans isomers, from which the trans isomer can be isolated by fractional crystallization.[8]

Mono-N-Cbz Protection of trans-1,4-Cyclohexanediamine

The selective mono-protection of the diamine is achieved by reacting it with benzyl chloroformate (Cbz-Cl) under controlled conditions. The use of a suitable solvent and careful stoichiometric control are essential to minimize the formation of the di-protected byproduct.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve trans-1,4-cyclohexanediamine (1.0 equivalent) in a suitable solvent such as methanol or a mixture of THF and water at 0°C.

-

Base Addition: Add a mild base, such as sodium bicarbonate or triethylamine (1.0-1.2 equivalents), to the solution.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) (0.9-1.0 equivalents) dropwise to the cooled, stirring solution, maintaining the temperature at 0-5°C. The sub-stoichiometric amount of Cbz-Cl favors mono-protection.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to isolate the mono-protected product.

Diagram: Synthesis of this compound

Caption: Synthetic scheme for the mono-N-Cbz protection of trans-1,4-cyclohexanediamine.

Polymer Synthesis: Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is the preferred method for synthesizing high molecular weight aramids and related polyamides, as it avoids the thermal degradation and side reactions associated with melt polymerization.[2] This technique involves the reaction of a diamine with a diacyl chloride in a polar aprotic solvent.

Experimental Protocol: Synthesis of Poly(N-Cbz-trans-1,4-cyclohexylene terephthalamide)

-

Monomer Dissolution: In a nitrogen-purged, flame-dried flask, dissolve this compound (1.0 equivalent) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The addition of a salt like lithium chloride (LiCl) can improve polymer solubility.

-

Cooling: Cool the solution to 0°C in an ice bath with vigorous mechanical stirring.

-

Diacyl Chloride Addition: Add solid terephthaloyl chloride (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature below 5°C. The reaction is exothermic and generates HCl as a byproduct.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours. A significant increase in viscosity is indicative of polymerization.

-

Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

-

Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with water and methanol to remove the solvent, LiCl, and any unreacted monomers.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.

Diagram: Low-Temperature Solution Polycondensation

Caption: Workflow for the synthesis of Cbz-protected polyamide.

Post-Polymerization Modification: Deprotection to Yield Functional Polyamides

A key advantage of using the Cbz-protected monomer is the ability to deprotect the polymer to introduce pendant primary amine groups. These groups can serve as reactive handles for further functionalization. The most common method for Cbz deprotection is catalytic hydrogenation.[5][9]

Experimental Protocol: Cbz Deprotection of the Polyamide

-

Polymer Dissolution: Dissolve the Cbz-protected polyamide in a suitable solvent. Depending on the polymer's solubility, this could be a polar aprotic solvent or a strong acid like sulfuric acid. For laboratory scale, solvents like DMAc or NMP may be suitable.

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 5-10 wt% of the polymer).

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas (H2) and maintain a positive pressure (e.g., balloon pressure or a pressurized vessel).

-

Reaction: Stir the mixture at room temperature until the deprotection is complete, which can be monitored by techniques like ¹H NMR (disappearance of the benzyl protons).

-

Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

-

Polymer Isolation: Precipitate the deprotected polymer in a non-solvent, wash, and dry as described previously.

Diagram: Protection-Polymerization-Deprotection Strategy

Caption: The overall synthetic strategy to obtain functional polyamides.

Structure-Property Relationships and Characterization

The properties of the resulting polyamides are a direct consequence of their molecular structure.

Expected Properties

-

Thermal Properties: The presence of the rigid aromatic and cycloaliphatic rings is expected to result in a high glass transition temperature (Tg) and good thermal stability.[10] The deprotected polyamide may exhibit a higher Tg due to the potential for increased hydrogen bonding through the pendant amine groups.

-

Solubility: The Cbz-protected polymer is anticipated to have good solubility in polar aprotic solvents due to the bulky Cbz groups disrupting chain packing.[11] The solubility of the deprotected polymer may change depending on the solvent and the extent of intermolecular hydrogen bonding.

-

Mechanical Properties: These polyamides are expected to form strong, tough films, with mechanical properties intermediate between those of aliphatic nylons and fully aromatic aramids.[11]

Table 1: Comparison of Thermal Properties of Various Polyamides

| Polymer Type | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (°C) | Reference(s) |

| Aromatic Polyamides (Aramids) | 241–359 | 480–535 | [2][10] |

| Polyamides with Cyclohexane Units | 245–282 | > 468 | [12] |

| Aliphatic Polyamides (e.g., Nylon 6,6) | ~50 | ~400 | N/A |

| Expected for Deprotected Polymer | High (likely > 250) | High (likely > 450) | N/A |

Characterization Techniques

-

NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the monomer, the Cbz-protected polymer, and the deprotected polymer. The disappearance of the characteristic benzyl proton signals in ¹H NMR is a clear indicator of successful deprotection.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify characteristic functional groups, such as the amide C=O and N-H stretches, and the urethane C=O of the Cbz group.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature of the polymers.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and any melting transitions (Tm).

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

Potential Applications

The true value of this synthetic approach lies in the versatility of the final functional polyamide. The pendant primary amine groups are nucleophilic and can undergo a variety of chemical transformations, opening up a wide range of applications.

-

High-Performance Thermosets: The pendant amine groups can be used as sites for cross-linking with epoxy resins or other cross-linking agents to create materials with enhanced thermal and chemical resistance.

-

Membrane Technology: The controlled introduction of functional groups can be used to tailor the surface properties and porosity of membranes for gas separation or liquid filtration.

-

Biomedical Applications: The amine groups can be used to conjugate bioactive molecules, such as peptides, drugs, or targeting ligands, for applications in drug delivery, tissue engineering, and biocompatible coatings.[6] The polymer backbone, being a polyamide, offers the potential for biodegradability.[13]

-

Adhesives and Coatings: The reactive nature of the pendant amines can promote strong adhesion to various substrates.

-

Polymer Blends and Composites: The functional groups can improve the interfacial adhesion between the polyamide and other polymers or reinforcing fillers in blends and composites.

Conclusion

The use of this compound as a monomer provides a sophisticated and powerful platform for the synthesis of advanced functional polyamides. The "protection-polymerization-deprotection" strategy allows for the creation of polymers with a unique combination of properties: a rigid and thermally stable backbone derived from the cycloaliphatic and aromatic units, and the versatility of pendant primary amine groups for subsequent chemical modification. This approach enables the rational design of materials with tailored properties for a host of demanding applications, from high-performance engineering plastics to advanced biomedical materials. The principles and protocols outlined in this guide offer a solid foundation for researchers and scientists to explore this promising class of polymers.

References

- Hsiao, S. H., & Wang, H. M. (2013). Synthesis and characterization of novel organosoluble aromatic polyetheramides bearing triphenylamine moieties. Materials Chemistry and Physics, 141(2-3), 665-673.

-

Luo, J., & Zhang, L. (2014). Tailored thiol-functional polyamides: synthesis and functionalization. Macromolecular Rapid Communications, 35(23), 1986-1993.

- E. I. du Pont de Nemours & Co. (1962). Polyamides derived from cyclohexanebis. U.S.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from a relevant chemical synthesis website.

-

Wang, Y., & Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(1), 12-14.

-

García, J. M., García, F. C., Serna, F., & de la Campa, J. G. (2010). Functional Aromatic Polyamides. Polymers, 2(4), 744-789.

-

Trigo-López, M., Pablos, J. L., García, F. C., Serna, F., & García, J. M. (2014). Functional aramids: Aromatic polyamides with reactive azido and amino groups in the pendant structure. Journal of Polymer Science Part A: Polymer Chemistry, 52(10), 1469-1477.

-

Li, Y., Liu, T., & Zhang, L. (2009). Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. Biomacromolecules, 10(11), 3144-3151.

-

RSC Publishing. (2018). Functional polyamides with gem-diazido units: synthesis and diversification. Polymer Chemistry.

- Taylor & Francis Online. (n.d.). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.

-

Master Organic Chemistry. (2018). Amine Protection and Deprotection. Retrieved from [Link]

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Thermal properties of polyamides.

- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

-

Ang, M. B. M. Y., et al. (2022). Kevlar-like Aramid Polymers from Mixed PET Waste. ACS Omega, 7(35), 31035-31043.

- Barikani, M., & Mehdipour-Ataei, S. (2000). Aromatic/cycloaliphatic polyimides and polyamide-imide from trans-1,4-cyclohexane diisocyanate: synthesis and properties. Journal of Applied Polymer Science, 77(5), 1102-1107.

- ResearchGate. (n.d.). Synthesis and properties of polyamides containing pendent N-carbazole group.

- ResearchGate. (n.d.). Thermal properties of polyamides a.

- Fisher Scientific. (n.d.). eMolecules this compound hydrochloride.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). Preparation of trans cyclohexane 1,4-diamine. U.S.

- ResearchGate. (n.d.). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.

- CP Lab Safety. (n.d.). N-Cbz-trans-1, 4-cyclohexanediamine, min 97%, 1 gram.

- Santa Cruz Biotechnology. (n.d.). This compound, CAS 149423-77-8.

- ResearchGate. (n.d.).

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,4-Cyclohexanediamine.

- ChemicalBook. (n.d.). trans-1,4-Diaminocyclohexane synthesis.

- ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines.

- Tokyo Chemical Industry Co., Ltd. (n.d.). trans-1,4-Cyclohexanediamine.

- ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups.

- Google Patents. (n.d.). METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE. JP2008074754A.

- ElectronicsAndBooks. (n.d.).

- TCI Chemicals. (n.d.). 1,4-Cyclohexanediamine (cis- and trans- mixture).

- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

- Langer, J. J. H., et al. (2009). A versatile approach for the syntheses of poly(ester amide)s with pendant functional groups. Journal of Polymer Science Part A: Polymer Chemistry, 47(19), 5049-5063.

- Google Patents. (n.d.). Polyamide curative from substituted amine and dimer fatty acid or ester. U.S.

- Google Patents. (n.d.). (co)polyamides obtainable from 1,4-cyclohexanedicarboxylic acid and a diamine of formula h2n-(ch2)2-o-(ch2)2-o-(ch2)2-nh2. WO2017167692A1.

- ResearchGate. (n.d.).

- Chemrevise. (n.d.). 6.2.3 revision guides polyesters and polyamides.

- Chemistry LibreTexts. (2020). 3.10: Polyamides.

- PubMed Central. (2023). Biodegradable Block Poly(ester amine)

- RSC Publishing. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry.

- PubMed Central. (n.d.). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Functional Aramids: Aromatic Polyamides with Reactive Azido and Amino Groups in the Pendant Structure.

- RSC Publishing. (n.d.). Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline.

- Google Patents. (n.d.). Polyamide curing agent compositions. US20070287808A1.

- Taylor & Francis eBooks. (2020).

- ResearchGate. (n.d.).

- PubMed. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). New soluble polyamides and polyimides containing polar functional groups: Pendent pyrazole rings with amino and cyano groups.

- RSC Publishing. (n.d.).

- Organic Letters. (n.d.). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines.

- ResearchGate. (n.d.).

- Michael Pittelkow. (2007).

- American Chemical Society. (n.d.). Bio-derived poly(ester amide)

- Michael Pittelkow. (n.d.).

- ResearchGate. (n.d.). Post-polymer modification. a Previous study using nucleophilic amines....

- PubMed. (n.d.).

- NIH. (n.d.). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups.

- ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.

- PubMed. (2020).

- PubMed. (2021).

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.). One-pot synthesis of polyamides with various functional side groups via Passerini reaction.

- Wikipedia. (n.d.). Plastic.

- Organic Syntheses. (2007).

Sources

- 1. US8293863B2 - Polyamide curative from substituted amine and dimer fatty acid or ester - Google Patents [patents.google.com]

- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional aramids: Aromatic polyamides with reactive azido and amino groups in the pendant structure [ouci.dntb.gov.ua]

- 4. EP0918071B1 - Polyamide curing agents based on mixtures of polyethyleneamines and piperazine derivatives - Google Patents [patents.google.com]

- 5. A versatile approach for the syntheses of poly(ester amide)s with pendant functional groups | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tailored thiol-functional polyamides: synthesis and functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

understanding the stereochemistry of n-Cbz-trans-1,4-cyclohexanediamine

An In-Depth Technical Guide to the Stereochemistry of N-Cbz-trans-1,4-Cyclohexanediamine

Abstract

This compound is a pivotal building block in medicinal chemistry, prized for its conformationally rigid scaffold. The trans stereochemistry of the 1,4-disubstituted cyclohexane ring dictates a well-defined spatial arrangement of its functional groups, a feature critical for designing molecules with high target specificity. This guide provides an in-depth analysis of the stereochemical and conformational properties of this compound. We will explore the energetic landscape of its chair conformations, detail robust methodologies for its synthesis, and present definitive spectroscopic techniques for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this versatile scaffold.

Introduction: The Strategic Importance of Rigid Scaffolds in Drug Design

In the intricate world of molecular recognition, the three-dimensional structure of a molecule is paramount. Flexible molecules can adopt numerous conformations, leading to an entropic penalty upon binding to a biological target. Conversely, conformationally restricted scaffolds, such as the 1,4-disubstituted cyclohexane ring, present a more defined shape, which can lead to enhanced binding affinity and selectivity. The cyclohexanediamine scaffold is a fundamental building block, with its rigid chair conformation imparting predictable spatial arrangements to its substituents[1].

The introduction of a carbamate protecting group, such as the carboxybenzyl (Cbz) group, serves a dual purpose. It selectively functionalizes one of the two amino groups, allowing for sequential chemical modifications, and it significantly influences the molecule's properties. Carbamates are recognized as key structural motifs in many approved drugs, often used as stable peptide bond surrogates that can improve a compound's metabolic stability and cell permeability[2][3][4]. Understanding the precise stereochemistry of the N-Cbz-protected trans isomer is therefore essential for its effective application in drug discovery programs.

Conformational Analysis: The Diequatorial Preference

The stereochemistry of this compound is dominated by the conformational preferences of the cyclohexane ring. Substituted cyclohexanes exist predominantly in two interconverting chair conformations. For a trans-1,4-disubstituted cyclohexane, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial)[5][6].

The equilibrium between these two conformers is overwhelmingly dictated by steric hindrance. In the diaxial conformation, the bulky substituents experience significant steric repulsion with the other two axial hydrogens on the same face of the ring. These unfavorable interactions, known as 1,3-diaxial interactions, are energetically costly[7]. The N-Cbz group, and to a lesser extent the amino group, are sterically demanding. Placing them in axial positions would introduce substantial strain, destabilizing the diaxial conformer.

Consequently, the conformational equilibrium for this compound lies heavily in favor of the diequatorial conformer, where both the Cbz-protected amine and the free amine occupy the sterically less hindered equatorial positions. This results in a stable, well-defined, and relatively rigid molecular architecture.

Synthesis and Purification

The synthesis of this compound is typically achieved through the mono-protection of commercially available trans-1,4-cyclohexanediamine. The key challenge in this synthesis is to control the reaction stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.

Causality Behind the Protocol:

-

Solvent Choice: A mixed solvent system, such as methanol or dichloromethane, is often used to ensure the solubility of both the polar diamine starting material and the less polar benzyl chloroformate reagent[8].

-

Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the acylation reaction and to minimize side reactions. Allowing the reaction to warm to room temperature ensures completion[8].

-

Stoichiometry: Using a slight excess of the diamine starting material can help to minimize the formation of the di-protected species, although this requires careful purification to remove the unreacted starting material. Alternatively, using the protecting group reagent as the limiting reagent is a common strategy[8].

-

Purification: Purification is critical. Column chromatography is often employed to separate the mono-Cbz product from unreacted diamine and the di-Cbz byproduct. The polarity differences between these three compounds (diamine being most polar, di-Cbz being least polar) allow for effective separation on a silica gel column.

Experimental Protocol: Mono-Cbz Protection

-

Reaction Setup: Dissolve trans-1,4-cyclohexanediamine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of benzyl chloroformate (Cbz-Cl, 0.9 eq) in the same solvent to the cooled diamine solution over 30-60 minutes with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water. If using an organic solvent like dichloromethane, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-